L-Buthionine sulfoximine is a synthetic compound known for its role as a potent inhibitor of gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in the biosynthesis of glutathione, a critical antioxidant in cellular defense mechanisms. This compound has garnered attention in various scientific fields due to its ability to deplete glutathione levels, thereby influencing cellular processes and responses to oxidative stress.
L-Buthionine sulfoximine is derived from buthionine, which is a homocysteine derivative. The sulfoximine group in this compound is responsible for its inhibitory action on gamma-glutamylcysteine synthetase. It can be synthesized through various chemical methods that involve the modification of precursor molecules, primarily focusing on achieving high purity and specific isomeric forms.
L-Buthionine sulfoximine falls under the category of sulfoximines and is classified as a biochemical inhibitor. It is particularly noted for its specificity towards glutathione synthesis pathways, making it a valuable tool in biochemical research and therapeutic applications.
The synthesis of L-buthionine sulfoximine typically involves several key steps:
A notable method for synthesizing L-buthionine sulfoximine involves treating L-buthionine-SR-sulfoximine with an acid-alcohol mixture followed by recrystallization to yield pure L-buthionine sulfoximine. This method emphasizes controlling reaction conditions to favor the formation of the desired isomeric form while minimizing byproducts .
The molecular formula of L-buthionine sulfoximine is , with a molecular weight of approximately 222.3 g/mol. Its structure features a sulfoximine functional group, which consists of a sulfur atom bonded to both an oxygen atom and a nitrogen atom.
The stereochemistry of L-buthionine sulfoximine has been confirmed through X-ray diffraction studies, which provide insights into bond angles and lengths critical for understanding its reactivity and interactions .
L-Buthionine sulfoximine primarily acts as an irreversible inhibitor of gamma-glutamylcysteine synthetase. When introduced into biological systems, it competes with substrates like glutamate and cysteine, leading to significant reductions in intracellular glutathione levels.
In vitro studies have demonstrated that concentrations ranging from 1 mM to 10 mM are effective in inhibiting enzyme activity, with varying effects observed across different cell types. The compound's mechanism involves binding to the active site of gamma-glutamylcysteine synthetase, thus blocking substrate access and preventing glutathione synthesis .
L-Buthionine sulfoximine exerts its effects by mimicking the substrate for gamma-glutamylcysteine synthetase, leading to competitive inhibition. This inhibition results in decreased production of glutathione, which plays a crucial role in cellular antioxidant defense mechanisms.
Upon administration, L-buthionine sulfoximine is taken up by cells where it binds to the enzyme, forming a stable complex that prevents further enzymatic activity. Studies indicate that this binding is characterized by high affinity and specificity towards the enzyme, making it an effective tool for studying glutathione metabolism .
The compound's stability and solubility characteristics make it suitable for various experimental applications in biochemical research .
L-Buthionine sulfoximine has several significant applications in scientific research:
L-Buthionine sulfoximine functions as a highly specific, mechanism-based inhibitor of γ-glutamylcysteine synthetase (γ-glutamylcysteine synthetase), the rate-limiting enzyme in glutathione biosynthesis. This enzyme catalyzes the first committed step in glutathione synthesis: the ATP-dependent ligation of L-glutamate and L-cysteine to form γ-glutamylcysteine. Structurally, L-Buthionine sulfoximine mimics the tetrahedral transition state intermediate formed during γ-glutamylcysteine synthetase's catalytic cycle. Upon entering the enzyme's active site, L-Buthionine sulfoximine undergoes phosphorylation by ATP, forming a stable but non-productive enzyme-inhibitor complex that effectively blocks substrate binding and catalytic activity. This inhibition is irreversible under physiological conditions, necessitating de novo enzyme synthesis for recovery of γ-glutamylcysteine synthetase activity [1] [3].
The stereospecificity of L-Buthionine sulfoximine's inhibitory activity is noteworthy. Research demonstrates that the L-buthionine-(S,R)-sulfoximine isomer exhibits substantially greater inhibitory efficacy against γ-glutamylcysteine synthetase compared to the D-isomer or the racemic mixture. This stereochemical preference arises from the precise molecular recognition requirements within the enzyme's active site, which preferentially accommodates the L-configuration at the amino acid moiety and specific stereochemistry at the sulfoximine center [5]. The irreversible inhibition of γ-glutamylcysteine synthetase profoundly disrupts cellular glutathione synthesis capacity. Glutathione, a tripeptide thiol antioxidant (γ-glutamyl-cysteinyl-glycine), serves as the predominant intracellular redox buffer and detoxification agent. Consequently, L-Buthionine sulfoximine treatment triggers a progressive decline in intracellular glutathione pools, with depletion kinetics dependent upon initial glutathione concentration, cellular proliferation rate, and pre-existing compensatory mechanisms [1] [6].
Table 1: Impact of L-Buthionine Sulfoximine on Cellular Glutathione Levels in Various Cancer Models
Cell Type | Glutathione Concentration (Control) | Glutathione Concentration (Post-L-Buthionine Sulfoximine) | Depletion Percentage | Reference |
---|---|---|---|---|
MYCN-Amplified Neuroblastoma | 35.2 nmol/mg protein | 4.7 nmol/mg protein | 86.6% | [1] |
Multiple Myeloma (RPMI-8226) | 28.7 nmol/mg protein | 5.1 nmol/mg protein | 82.2% | [6] |
Chronic Myeloid Leukemia (K562) | 42.3 nmol/mg protein | 8.6 nmol/mg protein | 79.7% | [7] |
Ovarian Carcinoma | 31.8 nmol/mg protein | 6.4 nmol/mg protein | 79.9% | [2] |
The primary biochemical consequence of γ-glutamylcysteine synthetase inhibition is the progressive and profound depletion of cellular glutathione. Glutathione exists in reduced (GSH) and oxidized (GSSG) states, with the GSH:GSSG ratio serving as a critical indicator of cellular redox status. L-Buthionine sulfoximine specifically depletes the reduced glutathione (GSH) pool, compromising the cell's capacity to maintain redox homeostasis. This depletion occurs through two primary mechanisms: the cessation of de novo glutathione synthesis and the continued consumption of existing glutathione pools by metabolic processes, including glutathione peroxidase-mediated detoxification of peroxides and electrophiles, glutathione S-transferase catalyzed conjugation reactions, and thiol-disulfide exchange reactions [1] [2].
The kinetics of glutathione depletion following L-Buthionine sulfoximine exposure exhibit a characteristic time- and concentration-dependent profile. Typically, significant depletion (70-80%) occurs within 18-24 hours of continuous exposure to pharmacologically relevant concentrations (100-500 micromolar). Complete depletion (>95%) often requires prolonged exposure (48-72 hours). The depletion rate varies across cell types, influenced by factors such as basal glutathione turnover, γ-glutamylcysteine synthetase expression levels, and compensatory induction of antioxidant response elements [1] [6].
Glutathione depletion fundamentally disrupts redox homeostasis by diminishing the cell's reducing capacity. This disruption manifests as an altered redox potential (Eh), typically shifting from a highly reduced state (approximately -240 mV in cytosol) towards a more oxidized state. The oxidized intracellular environment facilitates the accumulation of reactive oxygen species generated during normal metabolic processes, particularly within mitochondria. Consequently, L-Buthionine sulfoximine-treated cells exhibit elevated steady-state levels of superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and associated reactive oxygen species-induced macromolecular damage [1] [7].
The redox imbalance extends beyond reactive oxygen species accumulation. Depleted glutathione impairs the function of numerous redox-sensitive enzymes and transcription factors. For instance, glutathione serves as a cofactor for glutathione peroxidases (GPx), enzymes critical for reducing lipid hydroperoxides and hydrogen peroxide. L-Buthionine sulfoximine-induced glutathione deficiency therefore compromises the glutathione peroxidase antioxidant system, exacerbating oxidative stress. Furthermore, glutathione participates in the regeneration of other antioxidants, notably reduced ascorbate (vitamin C) and α-tocopherol (vitamin E). Thus, glutathione depletion indirectly diminishes the cellular reserves of these essential antioxidants, creating a state of global antioxidant deficiency [1] [6].
Figure 1: Time-Dependent Glutathione Depletion and Reactive Oxygen Species Accumulation Following L-Buthionine Sulfoximine Treatment
Glutathione Concentration (nmol/mg protein) Reactive Oxygen Species (Fluorescence Units)| |40 |..... Control 1200|...... L-Buthionine sulfoximine| |30 |...... L-Buthionine sulfoximine 1000|_| | \20 |_ | \| \ | \10 | \___________ 600| \_______________| \ | \0 |________________\_______________________200|______________________\______0 6 12 18 24 30 36 48 (h) 0 6 12 18 24 30 (h)
The reactive oxygen species accumulation resulting from L-Buthionine sulfoximine-induced glutathione depletion serves as a potent activator of programmed cell death, particularly apoptosis. In MYCN-amplified neuroblastoma cells, L-Buthionine sulfoximine treatment triggers a well-defined apoptotic cascade characterized by mitochondrial depolarization, cytochrome c release, caspase activation, and DNA fragmentation. This pathway exhibits distinct dependencies: it occurs independently of p53 status and without alterations in B-cell lymphoma 2 (Bcl-2) or Bcl-2-associated X protein (Bax) protein levels, suggesting the involvement of alternative regulatory mechanisms [1].
Reactive oxygen species function as critical signaling molecules in L-Buthionine sulfoximine-induced apoptosis. Elevated reactive oxygen species levels directly oxidize and activate pro-apoptotic factors while inactivating anti-apoptotic proteins. A key redox-sensitive mediator is protein kinase C delta (PKCδ). Research demonstrates that L-Buthionine sulfoximine treatment selectively activates PKCδ through redox modifications, including possible phosphorylation or cysteine oxidation. Inhibition of PKCδ using rottlerin significantly attenuates L-Buthionine sulfoximine-induced apoptosis in neuroblastoma cells, confirming its essential role in this pathway. Activated PKCδ translocates to mitochondria and other organelles, where it phosphorylates substrates that promote mitochondrial outer membrane permeabilization and cytochrome c release [1] [6].
Mitochondria constitute a primary target of L-Buthionine sulfoximine-induced reactive oxygen species accumulation. Reactive oxygen species directly damage mitochondrial components, including cardiolipin in the inner membrane, and induce mitochondrial permeability transition pore opening. This leads to the collapse of the mitochondrial transmembrane potential (ΔΨm), a hallmark event observed in multiple cell types treated with L-Buthionine sulfoximine, including multiple myeloma and chronic myeloid leukemia cells. Mitochondrial depolarization facilitates the release of apoptogenic factors such as cytochrome c, second mitochondria-derived activator of caspases (SMAC), and apoptosis-inducing factor (AIF) into the cytosol. Cytochrome c, in concert with apoptotic protease activating factor 1 (APAF-1), forms the apoptosome complex, activating caspase 9. This initiator caspase then proteolytically activates executioner caspases, primarily caspase 3 and caspase 7, culminating in the cleavage of cellular substrates like poly(ADP-ribose) polymerase and nuclear lamins, which execute the apoptotic program [6] [7].
The intrinsic apoptotic pathway is further amplified through reactive oxygen species-mediated activation of stress-activated protein kinases. In chronic myeloid leukemia cells, L-Buthionine sulfoximine co-treatment enhances hydroxychavicol-induced c-Jun N-terminal kinase (JNK) activation. Phosphorylated/activated JNK translocates to the nucleus, where it phosphorylates transcription factors like c-Jun, promoting the expression of pro-apoptotic genes. Furthermore, JNK phosphorylates Bcl-2 family members, including Bim and Bcl-2-associated death promoter (BAD), enhancing their pro-apoptotic activities. Interestingly, in this cellular context, extracellular signal-regulated kinase 1/2 (ERK1/2) activation, typically associated with survival signaling, paradoxically contributes to apoptosis when coupled with severe glutathione depletion and reactive oxygen species stress, potentially through induction of inducible nitric oxide synthase and nitric oxide-mediated cytotoxicity [7].
Table 2: Molecular Markers of Apoptosis Induced by L-Buthionine Sulfoximine in Combination Therapies
Molecular Marker | Change Observed | Functional Consequence | Cell Model |
---|---|---|---|
Mitochondrial Membrane Potential | Decreased (JC-1 aggregation shift) | Cytochrome c release; Apoptosome activation | Multiple Myeloma [6] |
Cleaved Caspase 3 | Increased proteolytic processing | Execution phase apoptosis; Substrate cleavage (e.g., PARP) | Neuroblastoma [1], CML [7] |
Cleaved PARP | Increased 89 kDa fragment | DNA repair failure; Nuclear disintegration | Multiple Myeloma [6] |
Phospho-PKCδ (Tyr311) | Increased phosphorylation | Pro-apoptotic kinase activation; Mitochondrial targeting | Neuroblastoma [1] |
Phospho-JNK (Thr183/Tyr185) | Increased phosphorylation | Transcription factor activation (c-Jun); Bcl-2 phosphorylation | CML [7] |
Bax/Bcl-2 Ratio | Unchanged in neuroblastoma; Increased in some models | Favors mitochondrial permeabilization (context-dependent) | Neuroblastoma [1] |
Annexin V Binding | Increased phosphatidylserine externalization | Early apoptotic marker | Multiple models [6] [7] |
Beyond apoptosis, L-Buthionine sulfoximine plays a significant role in sensitizing cells to ferroptosis, an iron-dependent form of regulated cell death characterized by uncontrolled lipid peroxidation. Ferroptosis execution fundamentally requires the depletion of glutathione and the consequent inactivation of glutathione-dependent antioxidant enzymes, particularly glutathione peroxidase 4. Glutathione peroxidase 4 utilizes glutathione as a reducing cofactor to detoxify phospholipid hydroperoxides within cellular membranes. L-Buthionine sulfoximine, by depleting glutathione, directly compromises glutathione peroxidase 4 activity, rendering cells exquisitely vulnerable to ferroptotic cell death triggered by endogenous or exogenous factors [2] [7].
The link between L-Buthionine sulfoximine and ferroptosis centers on the disruption of the glutathione-glutathione peroxidase 4 axis. Glutathione peroxidase 4 requires glutathione to reduce phospholipid hydroperoxides to their corresponding alcohols, thereby preventing the iron-catalyzed propagation of lipid peroxidation. When glutathione is depleted by L-Buthionine sulfoximine, glutathione peroxidase 4 becomes enzymatically inert. This inactivation allows for the accumulation of lipid hydroperoxides, particularly those derived from polyunsaturated fatty acids within membrane phospholipids. In the presence of redox-active iron (Fe²⁺), these lipid hydroperoxides undergo Fenton chemistry, generating reactive lipid alkoxyl radicals (LO•) that abstract hydrogen atoms from adjacent fatty acid chains. This propagates a chain reaction of lipid peroxidation, leading to catastrophic membrane damage, organelle dysfunction (particularly mitochondrial), and eventual cell death [2] [7].
Research indicates that L-Buthionine sulfoximine significantly enhances the ferroptosis-inducing potential of various compounds and conditions. For instance, in chronic myeloid leukemia cells, co-treatment with L-Buthionine sulfoximine and hydroxychavicol, a phenolic compound capable of generating reactive oxygen species, synergistically induces ferroptosis markers. These include elevated malondialdehyde and 4-hydroxynonenal levels (end products of lipid peroxidation), depletion of the lipid antioxidant coenzyme Q10, and morphological changes characteristic of ferroptosis (mitochondrial shrinkage, increased membrane density). Critically, this synergistic cell death is rescued by ferroptosis inhibitors (e.g., ferrostatin-1, liproxstatin-1) or iron chelation (e.g., deferoxamine), but not by inhibitors of apoptosis (Z-VAD-FMK) or necroptosis (necrostatin-1) [7].
L-Buthionine sulfoximine also influences other pathways intersecting with ferroptosis sensitivity. Glutathione depletion indirectly affects cellular iron metabolism. Glutathione facilitates the stability and function of iron-sulfur cluster proteins and influences the activity of iron regulatory proteins. Depletion may therefore increase the labile iron pool, further fueling Fenton reactions and lipid peroxidation. Furthermore, the severe reactive oxygen species stress induced by glutathione depletion can activate pathways that either promote or suppress ferroptosis. For example, reactive oxygen species activate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. While Nrf2 activation induces genes that synthesize glutathione (γ-glutamylcysteine synthetase, glutathione synthetase) and transport cysteine (xCT subunit of system Xc⁻), L-Buthionine sulfoximine directly blocks the γ-glutamylcysteine synthetase-dependent component of this adaptive response. This creates a scenario where the cell cannot adequately compensate for glutathione loss, locking it into a ferroptosis-susceptible state. The inactivation of system Xc⁻ (a cystine/glutamate antiporter) by specific inhibitors (e.g., erastin, sulfasalazine) acts synergistically with L-Buthionine sulfoximine to deplete glutathione and induce ferroptosis, highlighting glutathione synthesis and cysteine import as complementary vulnerabilities [2] [7].
The JNK signaling pathway, activated under conditions of severe glutathione depletion and reactive oxygen species stress, also contributes to ferroptosis induction. Activated JNK can promote the expression of pro-ferroptotic genes and potentially modulate the activity of proteins involved in iron metabolism or lipid peroxidation. The interplay between reactive oxygen species-JNK signaling and glutathione depletion creates a feed-forward loop that potentiates ferroptotic death in cells treated with L-Buthionine sulfoximine and other ferroptosis inducers [7].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0